4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS No.: 954374-43-7
Cat. No.: VC3755795
Molecular Formula: C30H34Br4N2O4
Molecular Weight: 806.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954374-43-7 |
|---|---|
| Molecular Formula | C30H34Br4N2O4 |
| Molecular Weight | 806.2 g/mol |
| IUPAC Name | 2,3,9,10-tetrabromo-6,13-dioctyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
| Standard InChI | InChI=1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3 |
| Standard InChI Key | UNEXNPKMEOJLCQ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CCCCCCCC)Br)Br)C1=O)Br)Br |
| Canonical SMILES | CCCCCCCCN1C(=O)C2=C(C(=C3C4=C2C(=C(C(=C4C(=O)N(C3=O)CCCCCCCC)Br)Br)C1=O)Br)Br |
Introduction
Physical and Chemical Properties
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone possesses distinct physical and chemical properties that influence its behavior in various research applications. These properties have been thoroughly documented through analytical methods and are crucial for researchers working with this compound.
Basic Identification and Properties
| Property | Value |
|---|---|
| CAS Number | 954374-43-7 |
| Molecular Formula | C30H34Br4N2O4 |
| Molecular Weight | 806.2 g/mol |
| Physical State | Solid |
| Creation Date (Database Entry) | 2008-01-01 |
| Most Recent Update | 2025-04-05 |
The compound's molecular formula indicates its complex structure containing 30 carbon atoms, 34 hydrogen atoms, 4 bromine atoms, 2 nitrogen atoms, and 4 oxygen atoms . This precise atomic composition contributes to its unique chemical behavior and reactivity profile in various research contexts.
Advanced Chemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 10.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 14 |
| Exact Mass | 805.92111 Da |
| Monoisotopic Mass | 801.92521 Da |
| Topological Polar Surface Area | 74.8 Ų |
| Heavy Atom Count | 40 |
| Formal Charge | 0 |
| Complexity | 821 |
The high XLogP3-AA value of 10.7 indicates that this compound is highly lipophilic, suggesting strong affinity for non-polar environments and limited water solubility . The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors further define its interaction capabilities in various chemical environments. The relatively high number of rotatable bonds (14) suggests a degree of conformational flexibility that may be significant for certain applications .
Structural Characteristics
The structure of 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone features a complex polycyclic aromatic core with strategic substitutions that influence its chemical and physical properties.
Core Structure
The compound's backbone consists of a benzo[lmn] phenanthroline-1,3,6,8-tetraone core, which is essentially a naphthalene diimide (NDI) structure. This core provides a rigid, planar π-conjugated system that contributes to the compound's potential in electronic applications . The four carbonyl groups at positions 1, 3, 6, and 8 are integral to the imide functionalities of the molecule.
Functional Groups and Substitutions
The most distinctive features of this compound are the four bromine atoms positioned at 4, 5, 9, and 10 locations on the aromatic core. These bromine substitutions are critical for the compound's reactivity profile and electronic properties. The presence of these halogen atoms can facilitate further chemical modifications through various coupling reactions, making this compound valuable as a synthetic intermediate.
The two octyl chains (CH3(CH2)7-) attached to the nitrogen atoms at positions 2 and 7 contribute significantly to the molecule's solubility characteristics. These long alkyl chains enhance solubility in organic solvents, which is essential for solution processing in various research applications. The nitrogen atoms incorporated within the imide functionalities are part of the five-membered rings that fuse with the naphthalene core.
| Storage Condition | Recommended Duration |
|---|---|
| Room temperature (sealed) | Short-term storage |
| -80°C | Long-term storage |
| Stock solution at -80°C | Up to 6 months |
| Stock solution at -20°C | Up to 1 month |
For optimal preservation of chemical integrity, the compound should be stored in a sealed environment at room temperature for short-term storage or at -80°C for extended periods. When preparing stock solutions, it is advisable to create separate packages to avoid degradation from repeated freezing and thawing cycles. Stock solutions stored at -80°C can maintain integrity for up to 6 months, while those kept at -20°C should be used within 1 month .
Stock Solution Preparation
The preparation of stock solutions requires precision to ensure accurate concentrations for experimental use. The following table provides guidance for preparing solutions of various concentrations from different starting amounts of 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone.
Solution Preparation Table
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 1.2404 mL | 6.2018 mL | 12.4036 mL |
| 5 mM | 0.2481 mL | 1.2404 mL | 2.4807 mL |
| 10 mM | 0.1240 mL | 0.6202 mL | 1.2404 mL |
These calculations are based on the molecular weight of 806.2 g/mol . When preparing stock solutions, it is essential to select an appropriate solvent based on the compound's solubility characteristics. For enhanced dissolution, warming the solution to 37°C and using ultrasonic agitation is recommended, particularly for higher concentrations .
Research Applications
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone has significant potential across various research domains due to its unique structural and electronic properties.
Materials Science Applications
The compound belongs to the class of naphthalene diimide (NDI) derivatives, which have garnered substantial interest in materials science. The four bromine substituents and the extended π-conjugated system make it particularly valuable for the development of organic semiconductors and electronic materials. The presence of bromine atoms enables further functionalization through various coupling reactions, allowing for the creation of more complex structures with tailored properties.
Compounds of this structural class have been investigated for their potential in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other optoelectronic devices. The electron-deficient nature of the NDI core, combined with the electron-withdrawing effect of the bromine atoms, contributes to its n-type semiconductor characteristics.
Synthetic Chemistry
In synthetic organic chemistry, this tetrabromo compound serves as a versatile building block. The bromine atoms act as reactive sites for various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the synthesis of more complex molecular structures. This reactivity makes it valuable in the development of new materials with specific electronic, optical, or structural properties.
Comparison with Similar Compounds
Understanding how 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn] phenanthroline-1,3,6,8(2H,7H)-tetraone relates to similar compounds helps contextualize its unique properties and potential applications.
Structural Analogs
These structural analogs share the same benzo[lmn] phenanthroline-1,3,6,8-tetraone core but differ in the number and position of bromine atoms and the length and branching of the alkyl chains . These differences can significantly impact properties such as solubility, crystal packing, and electronic characteristics, which in turn influence their performance in various applications.
| Hazard Type | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory system | Category 3 | H335: May cause respiratory irritation |
These classifications indicate that the compound poses moderate health hazards primarily related to irritation of the skin, eyes, and respiratory system, along with potential acute toxicity if ingested .
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